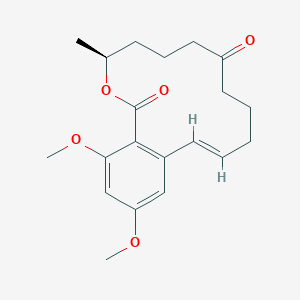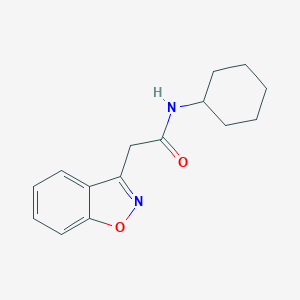![molecular formula C15H12BrNO3 B225984 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid, also known as BM 212, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been found to have potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Wirkmechanismus
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX enzymes, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been found to have anti-inflammatory, analgesic, and antioxidant properties. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been found to protect against oxidative damage in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify. However, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could be to explore its antioxidant properties and its potential as a neuroprotective agent. Additionally, further studies could be conducted to optimize the synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 and improve its solubility in water.
Synthesemethoden
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenylamine with 2-chlorobenzoic acid. The resulting product is then further reacted with phosgene to obtain the final product, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid. The synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been shown to have antioxidant properties that can protect against oxidative damage.
Eigenschaften
Produktname |
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid |
|---|---|
Molekularformel |
C15H12BrNO3 |
Molekulargewicht |
334.16 g/mol |
IUPAC-Name |
2-[(2-bromo-4-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
LQVFCWDWBGOMQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)











